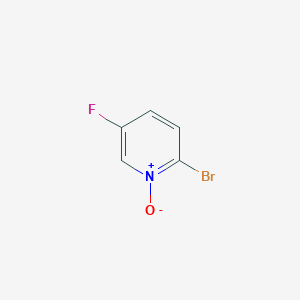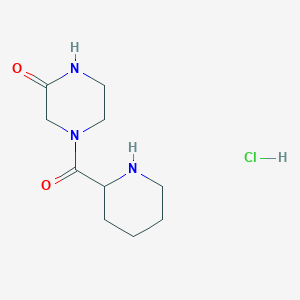
2-Brom-5-Fluorpyridin-1-oxid
Übersicht
Beschreibung
2-Bromo-5-fluoropyridine 1-oxide is a chemical compound with the molecular formula C5H3BrFNO and a molecular weight of 191.99 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoropyridine 1-oxide can be achieved through palladium-catalyzed reactions . For instance, it can undergo a Suzuki coupling reaction with phenylboronic acid . Additionally, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis
The InChI code for 2-Bromo-5-fluoropyridine 1-oxide is 1S/C5H3BrFNO/c6-5-2-1-4 (7)3-8 (5)9/h1-3H . The SMILES string representation is Fc1ccc (Br)nc1 .Chemical Reactions Analysis
2-Bromo-5-fluoropyridine 1-oxide can participate in various chemical reactions. For example, it can be used in the synthesis of 5-fluoro-2-phenylpyridine via a Suzuki coupling reaction with phenylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Physical And Chemical Properties Analysis
2-Bromo-5-fluoropyridine 1-oxide is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Pyridinen
Fluorierte Pyridine sind aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften in verschiedenen Bereichen von Bedeutung. Das Vorhandensein von Fluoratomen in diesen Verbindungen führt häufig zu einer reduzierten Basizität und geringerer Reaktivität im Vergleich zu ihren chlorierten und bromierten Analoga. 2-Brom-5-Fluorpyridin-1-oxid dient als Vorläufer bei der Synthese von fluorierten Pyridinen, die bei der Entwicklung von Pharmazeutika und Agrochemikalien verwendet werden .
Radiopharmazeutika
Die Synthese von 18F-substituierten Pyridinen ist für die lokale Strahlentherapie von Krebs entscheidend. Diese Verbindungen sind potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen. This compound kann verwendet werden, um Fluor-18, ein radioaktives Isotop, in Pyridinringe einzuführen, wodurch Verbindungen entstehen, die in der Positronen-Emissions-Tomographie (PET) von Wert sind .
Landwirtschaftliche Chemie
Auf der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten Eigenschaften ist die Einführung von Fluoratomen in Leitstrukturen eine gängige Modifikation. This compound kann zur Synthese von fluorhaltigen Pyridinen verwendet werden, die als Wirkstoffe in landwirtschaftlichen Chemikalien kommerzialisiert wurden .
Materialwissenschaft
Die Fähigkeit der Verbindung, an verschiedenen chemischen Reaktionen teilzunehmen, macht sie zu einem wertvollen Baustein in der Materialwissenschaft. Sie kann verwendet werden, um neuartige Materialien mit spezifischen elektronischen oder photonischen Eigenschaften zu schaffen, die für die Entwicklung fortschrittlicher Technologien unerlässlich sind .
Organische Synthese
Als Reagenz ist This compound an organischen Syntheseprozessen beteiligt, insbesondere am Aufbau komplexer Moleküle. Seine Reaktivität ermöglicht selektive Substitutionsreaktionen, die für die Synthese einer breiten Palette von organischen Verbindungen von grundlegender Bedeutung sind .
Medizinische Chemie
In der medizinischen Chemie wird This compound zur Entwicklung neuer Medikamente verwendet. Seine Einarbeitung in Moleküle kann ihre pharmakokinetischen und pharmakodynamischen Profile erheblich verändern, was zur Entdeckung von Verbindungen mit potenziellen therapeutischen Vorteilen führt .
Umweltwissenschaften
Diese Verbindung kann in der Forschung in den Umweltwissenschaften verwendet werden, um das Verhalten fluorierter organischer Verbindungen in der Umwelt zu untersuchen. Das Verständnis des Abbaus und der Wechselwirkung dieser Verbindungen mit Umweltfaktoren ist entscheidend für die Bewertung ihrer Auswirkungen .
Chemieunterricht
Schließlich kann This compound in pädagogischen Einrichtungen verwendet werden, um verschiedene chemische Reaktionen und Synthesetechniken zu demonstrieren. Es bietet ein praktisches Beispiel für Studenten, die die Feinheiten der organischen Chemie und die Rolle halogenierter Verbindungen in der Synthese lernen .
Safety and Hazards
2-Bromo-5-fluoropyridine 1-oxide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s known that this compound can be used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
2-Bromo-5-fluoropyridine 1-oxide interacts with its targets through chemical reactions. It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoropyridine 1-oxide. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially impact its stability and reactivity.
Eigenschaften
IUPAC Name |
2-bromo-5-fluoro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZPKTQDXLFGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1F)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716931 | |
| Record name | 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-39-7 | |
| Record name | 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)
![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)
![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)
![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)
![4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441787.png)
![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441789.png)
![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)
![2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441792.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441793.png)

![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)
![3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441797.png)
![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)
![2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441801.png)
